molecular formula C14H15N B1595716 N-benzyl-3-methylaniline CAS No. 5405-17-4

N-benzyl-3-methylaniline

Cat. No. B1595716
CAS RN: 5405-17-4
M. Wt: 197.27 g/mol
InChI Key: HHZDSDSOSVITOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-methylaniline is a chemical compound with the molecular formula C14H15N . It is a type of aniline derivative .


Synthesis Analysis

The synthesis of N-benzyl-3-methylaniline can be achieved through the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes . This process, known as hydrogen autotransfer, proceeds under mild conditions (60 °C) and uses NaOH as a base .


Molecular Structure Analysis

The molecular structure of N-benzyl-3-methylaniline consists of a benzene ring attached to a nitrogen atom, which is further connected to a benzyl group and a methyl group . The average mass of the molecule is 197.276 Da .


Chemical Reactions Analysis

N-benzyl-3-methylaniline can undergo various chemical reactions. For instance, it can be methylated using methanol in the presence of cyclometalated ruthenium complexes . This reaction proceeds via a hydrogen autotransfer mechanism .

Scientific Research Applications

Synthesis and Chemical Reactions

  • N-benzyl-3-methylaniline is involved in the conversion of benzylic azides into N-methylanilines, a process that employs a Bronsted or Lewis acid and Et3SiH. This reaction is significant in the synthesis of N-methyl-4-n-butylaniline, suggesting its potential in organic synthesis (López & Nitzan, 1999).
  • It has been identified as a reactant in bimolecular reactions with mutagenic N-acetoxy-N-alkoxybenzamides, leading to the formation of alkylbenzoates and 1-methyl-1-phenyldiazene through a novel rearrangement. This indicates its role in complex chemical transformations (Campbell & Glover, 1992).

Catalysis and Oxidation Processes

  • N-benzyl-3-methylaniline undergoes oxidative direct cyclization with electron-deficient alkenes under copper catalysis, resulting in the production of tetrahydroquinolines. This highlights its potential in catalytic processes involving sp(3) and sp(2) C-H bond cleavage (Nishino et al., 2011).
  • It serves as a substrate for selective electrocatalytic oxidation processes, leading to the formation of N-alkylformanilides in the presence of nitroxyl radicals. This indicates its utility in electrocatalytic applications (Kashiwagi & Anzai, 2001).

Metabolic and Biochemical Studies

  • Studies on the in vitro metabolism of N-benzyl-3-methylaniline have revealed the formation of metabolites such as N-benzyl-4-hydroxymethylaniline, highlighting its metabolic pathways and potential biochemical interactions (Ulgen & Gorrod, 1992).
  • The compound's metabolism in rat liver microsomes has been investigated, revealing insights into its enzymatic oxidation and potential interactions with cytochrome P450 enzymes (Cerny & Hanzlik, 2006).

Polymers and Material Science

  • N-benzyl-3-methylaniline is utilized in the synthesis and study of substituted polyanilines, which are examined for their photoelectrochemical and spectroscopic properties. This application is significant in material science, especially in the development of conducting polymers (Kilmartin & Wright, 1999).

Safety And Hazards

While specific safety and hazard information for N-benzyl-3-methylaniline was not found, it is generally recommended to handle chemical substances with care, using appropriate personal protective equipment. In case of exposure, immediate medical attention is required .

properties

IUPAC Name

N-benzyl-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-12-6-5-9-14(10-12)15-11-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZDSDSOSVITOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60968879
Record name N-Benzyl-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836453
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-benzyl-3-methylaniline

CAS RN

5405-17-4
Record name N-(3-Methylphenyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5405-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC8085
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8085
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The general procedure under argon was followed using copper(I) iodide (10 mg, 0.05 mmol), K3PO4 (425 mg, 2.00 mmol), benzylamine (131 μL, 1.20 mmol), 3-iodotoluene (128 μl, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL). Column chromatography using a solvent mixture (hexane/ethyl acetate=20/1, Rf=0.5) afforded N-(3-tolyl)benzylamine (171 mg, 87% isolated yield) as colorless liquid. The spectral data (1H NMR) matched with the literature references and GC analysis indicated >95% purity. See Spagnolo, P.; Zanirato, P. Tetrahedron Lett. 1987, 28, 961-964.
Name
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
131 μL
Type
reactant
Reaction Step Two
Quantity
128 μL
Type
reactant
Reaction Step Three
Quantity
111 μL
Type
reactant
Reaction Step Four
Quantity
10 mg
Type
catalyst
Reaction Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-3-methylaniline
Reactant of Route 2
Reactant of Route 2
N-benzyl-3-methylaniline
Reactant of Route 3
Reactant of Route 3
N-benzyl-3-methylaniline
Reactant of Route 4
Reactant of Route 4
N-benzyl-3-methylaniline
Reactant of Route 5
Reactant of Route 5
N-benzyl-3-methylaniline
Reactant of Route 6
Reactant of Route 6
N-benzyl-3-methylaniline

Citations

For This Compound
18
Citations
R Sharma, AR TA, J Sen, IV Mashevskaya… - Organic Chemistry …, 2023 - pubs.rsc.org
A highly sustainable, bench-stable, N-heterocyclic carbene based organocatalyst has been demonstrated to impersonate the role of a transition-metal catalyst which had already been …
Number of citations: 5 pubs.rsc.org
XL Zhang, P Yu, YW Wu, QP Wu… - Journal of Chemical …, 2014 - journals.sagepub.com
… N-Benzyl-3-methylaniline:36 Light yellow oily liquid; yield 95% (Table 3, entry 2); 1H NMR (400 MHz, CDCl3) δ 7.41–7.33 (m, 4H), 7.31–7.25 (m, 1H), 7.08 (t, J= 7.7 Hz, 1H), 6.56 (d, J= …
Number of citations: 2 journals.sagepub.com
M Krüger, H Dreizler, D Preugschat… - … International Edition in …, 1991 - Wiley Online Library
Unexpectedly stable is ethynyl isocyanide 1, the parent compound of the hither‐to unknown alkynyl isocyanides. It is storable at− 196 C for several weeks and at room temperature for …
Number of citations: 38 onlinelibrary.wiley.com
N Zorigt - 2020 - search.proquest.com
This work describes the heterogenous catalytic hydrogenolysis in aqueous medium for the development of environmentally benign reductive approaches as a potential alternative to …
Number of citations: 2 search.proquest.com
D Wu, Q Bu, C Guo, B Dai, N Liu - Molecular Catalysis, 2021 - Elsevier
Multi-amino groups and nitrogen donors compound was discovered as an organocatalyst for N-alkylation of alcohols with amines in the presence of Mo(CO) 6 . The Mo(CO) 6 /…
Number of citations: 4 www.sciencedirect.com
Y Shi, C Yi, X Huang, Y Tang, J Jiao… - The Journal of Organic …, 2023 - ACS Publications
A highly efficient iodine anion catalyzed cross-dehydrogenative aromatization of cyclohexenones with amines has been developed under metal-free conditions, which affords aromatic …
Number of citations: 1 pubs.acs.org
R Raue, A Brack, KH Lange - … Chemie International Edition in …, 1991 - Wiley Online Library
A large ecological advantage is evident in the synthesis of azo dyes according to Equation (a). The nitrous acid is released from its salts or esters by CO 2 pressure, which reduces the …
Number of citations: 22 onlinelibrary.wiley.com
M Bollenbach, P Wagner, PGV Aquino… - …, 2016 - Wiley Online Library
A copper‐catalyzed Ullmann‐type amination with primary amines in water with a combination of copper(II) triflate [Cu(OTf) 2 ], dipivaloylmethane, and d‐glucose is reported. The mild …
A Palma, JJ Barajas, VV Kouznetsov, E Stashenko… - Synlett, 2004 - thieme-connect.com
… group migrates to both free ortho positions with formation of two regioisomeric products corresponding to 2-allyl-N-benzyl-5-methylaniline (3e) and 2-allyl-N-benzyl-3-methylaniline (3e…
Number of citations: 18 www.thieme-connect.com
M Minakawa, M Okubo, M Kawatsura - Bulletin of the Chemical Society …, 2015 - journal.csj.jp
Direct N-alkylation of amines with alcohols in the presence of iron(III) phthalocyanine chloride as a catalyst in solvent-free conditions under microwave irradiation afforded the …
Number of citations: 11 www.journal.csj.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.